3-Iodo-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing iodine, sulfur, and nitrogen atoms within its structure. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of thiosemicarbazide derivatives with iodine-containing reagents. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Iodo-1,2,4-thiadiazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of antimicrobial, antifungal, and anticancer agents due to its ability to interact with biological targets.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and proteins, making it a valuable tool in biochemical research.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Iodo-1,2,4-thiadiazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar biological activities.
1,2,3-Thiadiazole: Another isomer with distinct properties and applications.
1,2,5-Thiadiazole: Known for its unique chemical reactivity and uses.
Uniqueness
3-Iodo-1,2,4-thiadiazol-5-amine is unique due to the presence of the iodine atom, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and studying enzyme inhibition mechanisms .
Properties
Molecular Formula |
C2H2IN3S |
---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
3-iodo-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C2H2IN3S/c3-1-5-2(4)7-6-1/h(H2,4,5,6) |
InChI Key |
FKTMZKQRARAJNX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NS1)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.